Pregnane-3,6,17-triol triacetate
Description
Pregnane-3,6,17-triol triacetate is a steroidal derivative characterized by a pregnane backbone with hydroxyl groups at positions 3, 6, and 17, each esterified with an acetyl group. The compound’s synthesis typically involves acetylation of the parent triol using catalysts such as BF₃·OEt₂ or AgNO₃, as observed in analogous procedures .
Properties
CAS No. |
113846-07-4 |
|---|---|
Molecular Formula |
C8H10NO5P |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
[(3S,5R,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,17-diacetyloxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C27H40O7/c1-15(28)27(34-18(4)31)12-9-22-20-14-24(33-17(3)30)23-13-19(32-16(2)29)7-10-25(23,5)21(20)8-11-26(22,27)6/h19-24H,7-14H2,1-6H3/t19-,20+,21-,22-,23-,24-,25+,26-,27-/m0/s1 |
InChI Key |
CTHSOFYMWQMUQJ-KLZDTNLLSA-N |
SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4C3(CCC(C4)OC(=O)C)C)OC(=O)C)C)OC(=O)C |
Synonyms |
5beta-pregnane-3alpha,6alpha,17alpha-triol triacetate PGtriol triacetate pregnane-3,6,17-triol triacetate pregnane-3,6,17-triol triacetate, (3alpha,5beta,6alpha)-isome |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
-
Hormonal Activity :
- Pregnane-3,6,17-triol triacetate has been studied for its potential role as a glucocorticoid or progestin. Its structural modifications allow it to interact with steroid hormone receptors, influencing metabolic processes and immune responses.
- Research indicates that compounds similar to this compound can modulate cortisol levels and have implications in stress response management .
-
Neuroprotective Effects :
- Studies have shown that steroid derivatives can exhibit neuroprotective properties. Pregnane derivatives have been investigated for their ability to protect neuronal cells from apoptosis induced by oxidative stress .
- The neuroprotective mechanism is believed to involve modulation of intracellular signaling pathways related to cell survival.
-
Anticancer Potential :
- There is emerging evidence that pregnane derivatives may possess anticancer properties. In vitro studies suggest that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and cell cycle arrest .
- Further research is needed to elucidate the specific mechanisms and potential therapeutic applications in oncology.
Table 1: Summary of Pharmacological Studies Involving this compound
Case Studies
- Case Study: Hormonal Effects on Metabolism
- Case Study: Neuroprotective Applications
Comparison with Similar Compounds
5β-Pregnane-3α,6α,17α-triol Triacetate
- Structure: Differs in stereochemistry at C-3, C-6, and C-17 (α-orientation vs.
- Properties : Crystallographic studies reveal a planar conformation stabilized by intramolecular hydrogen bonds, which may influence receptor binding .
- Synthesis : Produced via acetylation of the triol precursor with yields exceeding 98% under optimized conditions .
5β-Pregnane-3α,17α,20α-triol (Pregnanetriol)
5α-Pregnane-17α,20β,21-triol Triacetate (CAS 99-727-6)
- Structure : Acetylation at positions 17, 20, and 21 instead of 3, 6, and 16.
- Physicochemical Properties : LogP = -6.06, indicating high polarity despite acetylation .
Physicochemical Properties
Key Research Findings
- Structural Insights : X-ray crystallography of 5β-pregnane-3α,6α,17α-triol triacetate confirms axial orientation of acetyl groups, which may hinder enzymatic hydrolysis compared to equatorial orientations .
- Antifungal Potential: Acetylated geranylphenols exhibit structure-dependent inhibition of Botrytis cinerea, suggesting that pregnane triacetates could be optimized for similar applications .
Preparation Methods
Solvent and Base Selection
Pyridine remains the solvent of choice due to its dual role as a base and catalyst. Alternatives like dimethylaminopyridine (DMAP) in dichloromethane can accelerate acetylation but may complicate purification.
Temperature and Time
Stoichiometry
A 3:1 molar ratio of acetic anhydride to triol ensures exhaustive acetylation. Excess reagent (≥5 equivalents) is avoided to minimize byproducts like diacetates.
Analytical Characterization
Post-synthesis validation relies on spectroscopic and chromatographic techniques:
Comparative Analysis of Synthetic Routes
Direct Acetylation vs. Stepwise Protection
Scalability and Industrial Relevance
Kilogram-scale production favors direct acetylation due to simplicity, while medicinal chemistry applications may prioritize stepwise routes for analog synthesis.
Challenges and Mitigation Strategies
-
Byproduct Formation : Incomplete acetylation yields mono- or diacetates. Solution: Use excess acetic anhydride (4 equivalents) and monitor reaction progress via TLC.
-
Epimerization : Basic conditions may racemize chiral centers. Solution: Conduct reactions at ≤25°C and avoid prolonged heating.
-
Purification Difficulties : Silica gel chromatography (hexane/ethyl acetate 3:1) effectively separates triacetates from polar impurities .
Q & A
Q. What are the established synthetic routes for preparing Pregnane-3,6,17-triol triacetate, and what key reagents are involved?
this compound can be synthesized via acetylation of precursor alcohols. For example:
- Stepwise acetylation : The monoacetate intermediate (e.g., 5-monoacetate) is acetylated using pyridine and acetic anhydride at room temperature to yield the triacetate .
- Purification : Chromatography (e.g., silica gel) is critical for isolating the triacetate from byproducts like unreacted starting materials or ketones .
- Reduction steps : LiAlH4 may be used to reduce intermediates, followed by recrystallization (e.g., acetone-ethyl acetate) to isolate pure triol precursors .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : Proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) NMR are essential for confirming stereochemistry and acetate group positions. For example, δ 2.88 and 5.73 ppm (EtOAc solvent) and δ 5.2–5.4 Hz (methyl groups in DMSO-d6) are diagnostic .
- Elemental analysis : Used to verify molecular composition (e.g., C, H percentages) .
- Melting point and IR : Confirm purity and functional groups (e.g., acetate C=O stretches) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Store at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Stability is typically ≥4 years under these conditions .
- Prepare stock solutions in anhydrous methanol to avoid solvent-induced degradation .
Q. What is the biochemical significance of this compound in metabolic studies?
- It is a metabolite of 17α-hydroxyprogesterone, formed via C-20 ketone reduction. Elevated urinary levels are biomarkers for 21-hydroxylase deficiency and congenital adrenal hyperplasia .
- Research applications include studying steroidogenesis disorders and enzymatic pathways in adrenal dysfunction models .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of this compound?
- Pyrolysis optimization : For complex intermediates, a two-step pyrolysis (400–500°C in Pyrex, followed by vapor-phase distillation over glass beads) improves yield and purity .
- Solvent selection : Use aprotic solvents (e.g., pyridine) during acetylation to minimize side reactions .
- Chromatographic resolution : Employ gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers or co-eluting byproducts .
Q. How can stereochemical inconsistencies in NMR data be resolved for this compound?
- Comparative analysis : Cross-reference experimental NMR data with computed spectra (e.g., DFT calculations) or literature values for structurally analogous steroids (e.g., cameroonan-2α,3β,7α-triol triacetate) .
- X-ray crystallography : Resolve ambiguities in hydroxyl/acetate group orientations by analyzing single-crystal structures .
Q. What experimental strategies address impurities or byproducts during synthesis?
Q. How can enzymatic interactions with this compound be systematically studied?
- In vitro assays : Use liver microsomes or recombinant enzymes (e.g., 21-hydroxylase) to track metabolite formation via LC-MS .
- Triangulation design : Combine quantitative assays (e.g., kinetic studies) with qualitative techniques (e.g., inhibitor screening) to validate enzymatic specificity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
